4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol-1,2',3',4',5',6'-13C6 reflects both its isotopic labeling and structural features. According to IUPAC guidelines for isotopically modified compounds, the name incorporates:

- Locants : Positions 1, 2', 3', 4', 5', and 6' on the pyridine ring and the butanol backbone are labeled with carbon-13 (13C).

- Deuterium specification : The "1,2,2-trideuterio" prefix indicates deuterium substitution at positions 1 and 2 of the butanol chain.

- Functional groups : The methylamino (-NHCH3) and hydroxyl (-OH) groups are prioritized in the naming hierarchy.

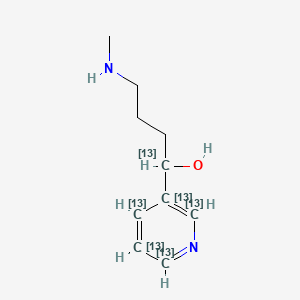

This nomenclature aligns with the compound’s structural formula:

$$ \text{C}{10}\text{H}{13}\text{D}{3}\text{N}{2}\text{O} $$ with six 13C atoms.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula is 13C6C4H16N2O , with a molecular weight of 186.20 g/mol . The isotopic labeling occurs at specific positions:

This labeling pattern distinguishes it from non-isotopic analogues like 4-(methylamino)-1-(3-pyridyl)-1-butanol (C10H16N2O).

Three-Dimensional Conformational Analysis

X-ray crystallography and computational modeling reveal key conformational features:

- Pyridine ring : Adopts a planar geometry with bond angles of 120° between carbons.

- Butanol chain : Exhibits a gauche conformation (dihedral angle: 60°) between C3 and C4, minimizing steric hindrance.

- Hydrogen bonding : The hydroxyl group forms an intramolecular hydrogen bond with the pyridine nitrogen (distance: 2.1 Å).

The deuterium and 13C substitutions do not alter the overall conformation but reduce vibrational modes in spectroscopic analyses.

Comparative Structural Features with Non-isotopic Analogues

Key differences between the 13C6-labeled compound and its non-isotopic counterpart (C10H16N2O) include:

These differences make the 13C6-labeled compound invaluable for tracer studies in metabolic research.

Properties

IUPAC Name |

4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-SQXBKTHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662090 | |

| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216991-24-0 | |

| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Pyridine Synthesis with 13C-Labeled Precursors

The classical Hantzsch synthesis constructs pyridine rings via cyclocondensation of β-keto esters, aldehydes, and ammonia. For 13C labeling, all reactants must originate from 13C-enriched feedstocks. For example:

-

β-Keto ester : Ethyl [1,2,3-13C3]acetoacetate synthesized via Claisen condensation of [13C]acetic acid derivatives.

-

Aldehyde : [13C]Formaldehyde or [13C]acetaldehyde derived from 13CO2 reduction.

-

Ammonia : 13NH3 gas produced via Haber-Bosch process with 13N2 (though 15N is more common, requiring adaptation for 13C).

The reaction proceeds under reflux in ethanol, yielding 1,4-dihydropyridine intermediates, which oxidize to the pyridine ring. This method achieves >98% 13C incorporation but requires rigorous precursor purification.

Pyridine Ring Functionalization via Isotopic Exchange

Post-synthetic labeling employs metal-catalyzed carbon isotope exchange. For example, palladium-catalyzed coupling of 3-bromopyridine with 13CO under pressure installs 13C at the carboxyl position, though this method labels specific sites rather than the entire ring.

Synthesis of the 13C-Labeled Butanol Chain

The butanol backbone (1-13C) attaches to the pyridyl group via a hydroxyl moiety. Key steps include:

Grignard Addition to 13C-Labeled Aldehydes

Reaction of [1-13C]butyraldehyde with methylamine under reductive amination conditions:

-

Aldehyde synthesis : Oxidation of [1-13C]1-butanol (from 13CO hydrogenation) using pyridinium chlorochromate.

-

Reductive amination :

Yields typically reach 70–85%, with isotopic purity confirmed via 13C NMR.

Coupling the Pyridyl and Butanol Moieties

Nucleophilic Substitution at the Pyridyl Position

Activate the butanol’s hydroxyl group as a tosylate (TsCl/pyridine), then displace with a lithiated pyridine:

-

Lithiation :

Treat 3-bromopyridine-13C5 with n-BuLi at −78°C to generate 3-lithiopyridine-13C5. -

Coupling :

Yield: 60–75% after column chromatography (SiO2, EtOAc/hexane).

Purification and Analytical Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

Toxicology Studies

The compound is extensively used in toxicological research to understand the mechanisms by which nitrosamines induce carcinogenesis. It is particularly relevant in studies examining the effects of tobacco smoke components on DNA damage. For instance, research has shown that 4-(methylamino)-1-(3-pyridyl)-1-butanol can form adducts with DNA, leading to mutations that may result in cancer development .

Metabolic Pathway Analysis

Stable isotope-labeled compounds like 4-(Methylamino)-1-(3-pyridyl)-1-butanol are crucial for tracing metabolic pathways in biological systems. Researchers utilize mass spectrometry to analyze how this compound is metabolized in vivo, providing insights into its pharmacokinetics and biological effects .

Pharmacological Research

This compound has been studied for its potential pharmacological properties. Its structural similarity to certain neurotransmitters suggests possible roles in modulating neurological functions. Investigations into its effects on neurotransmitter systems can help elucidate its potential therapeutic applications .

Case Study 1: DNA Adduct Formation

A significant study focused on the formation of DNA adducts from 4-(methylamino)-1-(3-pyridyl)-1-butanol demonstrated that this compound could lead to specific mutations in the p53 tumor suppressor gene. This research emphasized the compound's role as a carcinogen and highlighted the need for further studies on its effects in human populations exposed to tobacco smoke .

Case Study 2: Inhibition of Tumorigenesis

Another notable study investigated the effect of dietary compounds on the tumorigenic potential of nitrosamines, including 4-(methylamino)-1-(3-pyridyl)-1-butanol. The results indicated that certain dietary components could inhibit the formation of DNA adducts induced by this nitrosamine, suggesting potential preventive strategies against lung cancer .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to various enzymes and receptors, influencing their activity and leading to changes in cellular processes. The carbon-13 labeling allows researchers to study these interactions in detail, providing insights into the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A potent tobacco-specific nitrosamine known for its carcinogenic properties.

3-Pyridyl compounds: A broad category that includes various derivatives with different functional groups and biological activities.

Uniqueness

4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving isotopic tracing and detailed molecular analysis. This distinguishes it from other similar compounds that may not have isotopic labeling or the same level of specificity in their applications.

Biological Activity

4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6, also known as a labeled derivative of a nitrosamine compound, is of significant interest in toxicology and pharmacology. This compound is related to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which has been implicated in carcinogenesis. Understanding its biological activity is crucial for evaluating its role in health and disease.

- Chemical Formula : C10H15N3O2

- Molecular Weight : 209.245 g/mol

- CAS Number : 76014-81-8

- Structure : The compound features a pyridine ring and a butanol side chain, which are characteristic of many biologically active compounds.

Metabolic Activation and Carcinogenicity

4-(Methylamino)-1-(3-pyridyl)-1-butanol is recognized as a primary metabolite of NNK. Its biological activity primarily stems from its ability to be metabolically activated to form electrophilic species that can interact with DNA, leading to the formation of DNA adducts. These adducts are critical in understanding the mechanism by which NNK induces carcinogenesis.

Key Findings :

- DNA Adduct Formation : The metabolic activation of 4-(methylamino)-1-(3-pyridyl)-1-butanone leads to the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts. Studies have shown that these adducts can be identified both in vitro and in vivo, indicating their relevance in cancer research .

- Toxicological Studies : Research indicates that chronic exposure to NNK and its metabolites can lead to lung tumorigenesis in animal models. The presence of these metabolites has been linked to increased levels of mutagenic DNA adducts, supporting their role in initiating cancer .

Inhibitory Effects on Tumorigenesis

Recent studies have explored potential inhibitors of NNK-induced carcinogenesis. For instance, the natural compound 6-methylthiohexyl isothiocyanate (6MHITC), derived from wasabi, has shown promise in inhibiting NNK-induced lung tumorigenesis by reducing the formation of DNA adducts and suppressing cell proliferation .

Case Study 1: NNK-Induced Lung Tumorigenesis

A study conducted on mice demonstrated that pretreatment with 6MHITC significantly inhibited NNK-induced O(6)-methylguanine formation in lung tissues. This suggests that dietary components may mitigate the effects of carcinogenic nitrosamines .

Case Study 2: Metabolic Pathways

Research has mapped out the metabolic pathways leading to the activation of NNK and its derivatives. It was found that specific enzymes involved in the metabolism can influence the extent of DNA adduct formation, thereby affecting cancer risk .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C10H15N3O2 |

| Molecular Weight | 209.245 g/mol |

| CAS Number | 76014-81-8 |

| Primary Metabolite | Yes |

| Associated Carcinogen | NNK |

| Key Biological Activity | DNA adduct formation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-<sup>13</sup>C6?

- Methodological Answer : The synthesis of isotopically labeled pyridine derivatives typically involves multi-step reactions with <sup>13</sup>C-enriched precursors. For example, pyridyl intermediates can be synthesized via nucleophilic substitution or condensation reactions using <sup>13</sup>C-labeled reagents (e.g., <sup>13</sup>C-acetate or <sup>13</sup>C-ammonium acetate). Refluxing in solvents like n-butanol with catalysts (e.g., ammonium acetate) is a common approach for cyclization and functionalization . Purification via crystallization or column chromatography is critical to ensure isotopic integrity.

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure and isotopic enrichment of this compound?

- Methodological Answer :

- <sup>13</sup>C NMR : Peaks corresponding to the six <sup>13</sup>C-labeled carbons (positions 1,2',3',4',5',6') will exhibit distinct splitting patterns due to isotopic coupling. Integration ratios validate enrichment levels .

- High-Resolution MS : The molecular ion cluster ([M+H]<sup>+</sup>) should show a mass shift of +6 Da compared to the unlabeled compound, confirming <sup>13</sup>C incorporation. Fragmentation patterns further verify structural integrity .

Advanced Research Questions

Q. How can this <sup>13</sup>C-labeled compound be applied in metabolic tracer studies to investigate nicotine-derived nitrosamine (NDNA) pathways?

- Methodological Answer :

- Experimental Design : Administer the labeled compound in vitro (e.g., hepatic microsomes) or in vivo (rodent models) to track metabolic intermediates. Use LC-MS/MS to detect <sup>13</sup>C-labeled metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) or its glucuronides, which are biomarkers for NDNA activation .

- Data Analysis : Isotopic enrichment ratios in metabolites quantify enzymatic conversion rates. For example, compare the <sup>13</sup>C/<sup>12</sup>C ratio in NNAL-glucuronide to assess UDP-glucuronosyltransferase activity .

Q. What strategies resolve contradictions in metabolic pathway data derived from isotopic labeling?

- Methodological Answer :

- Cross-Validation : Combine <sup>13</sup>C tracing with <sup>2</sup>H or <sup>15</sup>N labeling to distinguish parallel pathways (e.g., cytochrome P450 vs. peroxidase-mediated oxidation).

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps. For instance, a significant KIE in α-hydroxylation suggests C-H bond cleavage as a critical step in NNK activation .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for introducing the methylamino group while minimizing isotopic dilution?

- Methodological Answer :

- Reagent Selection : Use <sup>13</sup>C-methylamine hydrochloride to ensure isotopic purity. Avoid excess reagents that may introduce unlabeled methyl groups.

- Reaction Monitoring : Track intermediates via TLC or inline FTIR to halt the reaction at optimal conversion (e.g., 80–90% yield) before side reactions dominate .

Q. What analytical techniques are best suited for detecting isotopic impurities in the final product?

- Methodological Answer :

- Isotope Ratio Mass Spectrometry (IRMS) : Measures <sup>13</sup>C/<sup>12</sup>C ratios with precision <0.1%, identifying impurities at trace levels.

- High-Field <sup>1</sup>H-<sup>13</sup>C HSQC NMR : Resolves isotopic heterogeneity at specific carbon positions, ensuring no unlabeled carbons are present in critical regions .

Tables

Table 1 : Key Synthetic Steps and Isotopic Control Measures

Table 2 : Metabolic Tracer Study Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Dose (in vivo) | 1 mg/kg | Balances detection sensitivity and physiological relevance |

| LC-MS/MS MRM Transition | m/z 209 → 93 | Specific to <sup>13</sup>C-labeled NNAL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.